4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to the benzamide structure, with a 2,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide typically involves the following steps:
Acetylation: The starting material, 4-aminobenzamide, is acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction forms 4-(acetylamino)benzamide.
Coupling Reaction: The acetylated product is then subjected to a coupling reaction with 2,4-dimethylphenylamine. This step is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the 2,4-dimethylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)-N-phenylbenzamide: Lacks the 2,4-dimethyl substituents, resulting in different steric and electronic properties.
4-(acetylamino)-N-(2-methylphenyl)benzamide: Contains only one methyl group, leading to variations in hydrophobic interactions.
4-(acetylamino)-N-(4-methylphenyl)benzamide: Methyl group positioned differently, affecting the overall molecular conformation.
Uniqueness
4-(acetylamino)-N-(2,4-dimethylphenyl)benzamide is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity, binding affinity, and overall biological activity. This structural feature distinguishes it from other similar compounds and can lead to distinct applications and effects.
Properties
IUPAC Name |
4-acetamido-N-(2,4-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-16(12(2)10-11)19-17(21)14-5-7-15(8-6-14)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGKJYCABJAIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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